2-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
This compound is a benzamide derivative featuring:
- A 2-chlorobenzamide backbone.
- N-substituents: A 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group. Its synthesis likely involves coupling 2-chlorobenzoyl chloride with the respective amines under basic conditions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C18H17Cl2NO3S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H17Cl2NO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
WHBYDKGEYANPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the amide nitrogen.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This step may involve the reaction of the intermediate with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
(a) N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-Ethoxybenzamide ()
- Benzamide substituent : 2-ethoxy (vs. 2-chloro in the target compound).
- Benzyl group : 2-chlorobenzyl (vs. 3-chlorobenzyl).
(b) 3-Chloro-N-(4-Diethylaminobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Benzamide ()
- Benzamide substituent : 3-chloro (vs. 2-chloro).
- Benzyl group: 4-diethylaminobenzyl (vs. 3-chlorobenzyl).
Heterocyclic Group Modifications
(a) 2-Chloro-N-(3-Chlorobenzyl)-N-(Furan-2-ylmethyl)Benzamide (BH37704, )
- Heterocyclic group : Furan-2-ylmethyl (vs. sulfone-containing tetrahydrothiophen).
(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-Fluoro-N-(3-Fluorobenzyl)Benzamide (BH37706, )
Backbone and Functional Group Differences
N-(3-Bromo-1,4-Dioxo-1,4-Dihydro-2-Naphthyl)-2-Chloro-N-(2-Chlorobenzoyl)Benzamide ()
- Backbone: Naphthoquinone instead of benzamide.
- Bioactivity: Exhibits anticancer properties due to the naphthoquinone scaffold, highlighting how backbone modifications drastically shift pharmacological profiles .
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects: The sulfone group in the target compound enhances stability against oxidative metabolism compared to furan or non-sulfone analogues .
- Halogen Impact : Chlorine at the 2-position (benzamide) and 3-position (benzyl) optimizes steric and electronic interactions for target binding, as seen in CETP inhibitor patents .
- Synthetic Accessibility : Amide coupling methods (e.g., NaH/THF) are widely applicable across analogues, though substituent choice affects yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
